molecular formula C20H28O3 B158925 (4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid CAS No. 1782-65-6

(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid

Cat. No. B158925
CAS RN: 1782-65-6
M. Wt: 316.4 g/mol
InChI Key: HHWOKJDCJVESIF-JRJVTICQSA-N
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Description

The compound “(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid” is a natural product found in Baccharis tola, Chrozophora oblongifolia, and other organisms1. It has a molecular formula of C20H28O3 and a molecular weight of 316.4 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, new platforms for the synthesis, analysis, and testing of new compounds are being developed, which may aid in the synthesis of such complex molecules2.



Molecular Structure Analysis

The molecular structure analysis of this compound could not be found in the available resources. However, techniques such as X-ray scattering experiments using Free Electron Lasers (XFELs) are powerful tools to determine the molecular structure and function of unknown samples3.



Chemical Reactions Analysis

Specific chemical reactions involving this compound could not be found in the available resources. However, machine learning-based models have been developed to classify enzymatic reactions, showing great advantages over costly and long-winded experimental verifications4.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources. However, it is known that the compound is a natural product with a molecular formula of C20H28O3 and a molecular weight of 316.4 g/mol1.


Scientific Research Applications

Synthetic Approaches and Derivatives

  • Synthesis of Naphtho[1,2‐b]furan Derivatives : The compound has been utilized in the synthesis of ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate and ethyl 4′-oxospiro[cyclopropane-1,1′(4′H)-naphthalene]-2′-carboxylate derivatives, as described by Arrault et al. (2001) in "Helvetica Chimica Acta" (Arrault et al., 2001).

  • Configurational Analysis in Marine Furanoterpenes : Searle et al. (1994) in "Tetrahedron" discussed the isolation of marine furanoterpenes structurally related to the compound and their configurational analysis, highlighting their significance in natural product chemistry (Searle et al., 1994).

Biological and Chemical Properties

  • Potential in Neuroprotection : A study by Schoepp et al. (2005) in "Journal of Neural Transmission" explored derivatives of the compound for their neuroprotectant effects against excitotoxic injury, signifying its potential in neuroscience research (Schoepp et al., 2005).

  • Antimicrobial and Antioxidant Activities : Kumaraswamy et al. (2008) in the "Indian Journal of Pharmaceutical Sciences" investigated derivatives for antimicrobial activity, showing its relevance in medicinal chemistry (Kumaraswamy et al., 2008).

  • Furan Ring Containing Organic Ligands : Patel (2020) discussed the synthesis and chelating properties of furan ring-containing organic ligands, indicating the compound's significance in coordination chemistry (Patel, 2020).

Clinical Applications

  • Targeting ER Aminopeptidase for Immunotherapy : A 2020 study by Liddle et al. in "Journal of medicinal chemistry" explored the compound as a modulator of ER aminopeptidase 1, which is significant for cancer immunotherapy and autoimmunity control (Liddle et al., 2020).

  • Retinoid X Receptor (RXR)-Selective Agonists : Heck et al. (2016) in "Journal of medicinal chemistry" synthesized analogues for selective RXR agonism, highlighting its potential in therapeutic development (Heck et al., 2016).

Safety And Hazards

Specific safety and hazard information for this compound could not be found in the available resources.


Future Directions

The future directions for this compound could not be found in the available resources. However, given its potential role in modulating ERAP1 activity, it may have potential applications in immunotherapy5.


properties

IUPAC Name

(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-14-7-10-20(3)16(18(21)22)5-4-6-17(20)19(14,2)11-8-15-9-12-23-13-15/h5,9,12-14,17H,4,6-8,10-11H2,1-3H3,(H,21,22)/t14-,17-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWOKJDCJVESIF-JRJVTICQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@]1(C)CCC3=COC=C3)CCC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90939052
Record name 5-[2-(Furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid

CAS RN

1782-65-6
Record name Hardwickiic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001782656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[2-(Furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid
Reactant of Route 2
(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid
Reactant of Route 3
(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid
Reactant of Route 4
(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid
Reactant of Route 5
(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid
Reactant of Route 6
(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid

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